
(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid
Overview
Description
(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, ethoxy, and fluoro groups. This compound is of significant interest in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-ethoxy-2-fluorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, including oxidation and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the base, which facilitate the transmetalation and reductive elimination steps .
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is unique due to the presence of chloro, ethoxy, and fluoro substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the ethoxy group can provide electron-donating effects, while the chloro and fluoro groups can offer electron-withdrawing effects, making this compound versatile in different synthetic applications .
Biological Activity
(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
The molecular formula for this compound is , with a molecular weight of approximately 218.42 g/mol. The compound appears as a crystalline solid with a density of about 1.3 g/cm³ and a boiling point of around 358.1 °C at 760 mmHg .
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Boronic Acid : The initial step often includes the reaction of phenolic compounds with boron reagents.
- Substitution Reactions : Chlorination and fluorination can be achieved through electrophilic aromatic substitution methods.
- Final Purification : The product is purified using crystallization or chromatography techniques.
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. This property allows them to interact with various biological targets, including enzymes and receptors .
Case Studies and Applications
- Enzyme Inhibition : Research indicates that boronic acids can inhibit certain enzymes, such as β-lactamases, which are responsible for antibiotic resistance. This suggests potential applications in enhancing the efficacy of β-lactam antibiotics when combined with boronic acid derivatives .
- Therapeutic Applications : Studies have shown that boronic acids can be used to treat metabolic disorders by inhibiting hormone-sensitive lipase (HSL). This inhibition leads to decreased lipolysis and could be beneficial in managing conditions like insulin resistance and dyslipidemia .
- Bioconjugation : The unique properties of this compound enable its use in bioconjugation processes, allowing for the synthesis of bioconjugates with tailored properties for specific therapeutic applications.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Chloro-5-fluorophenylboronic acid | C₆H₅BClFO₂ | Lacks ethoxy group; simpler structure |
4-Ethoxyphenylboronic acid | C₈H₉B₃O₂ | Does not contain chlorine or fluorine |
2-Chloro-4-fluorophenylboronic acid | C₈H₇BClF | Different positioning of halogen; varied reactivity |
The unique combination of functional groups in this compound enhances its reactivity and selectivity compared to these compounds, making it particularly valuable in synthetic applications where specific electronic properties are desired.
Q & A
Basic Questions
Q. How can (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid be synthesized for use in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The synthesis typically involves palladium-catalyzed coupling reactions. Aryl halides (e.g., bromo or chloro derivatives) are reacted with bis(pinacolato)diboron or pinacol borane in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc). Solvents like dioxane or THF are used under inert conditions at 80–100°C for 12–24 hours. The ethoxy and fluoro substituents require careful optimization to avoid dehalogenation or protodeboronation. Post-synthesis, column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is recommended for purification .
Q. What are the best practices for purifying and characterizing this compound to ensure stability?
Methodological Answer: Boronic acids are prone to dehydration, forming boroxines. To mitigate this, store the compound under anhydrous conditions at –20°C. For characterization, use MALDI-MS after derivatization with diols (e.g., 1,2-ethanediol) to stabilize the boronic acid as a cyclic ester, preventing boroxine formation during analysis. NMR (¹H, ¹³C, ¹¹B) in DMSO-d₆ or CDCl₃ can confirm purity, with ¹¹B NMR showing a peak near 30 ppm for the trigonal boronic acid form .
Q. How does the substitution pattern (chloro, ethoxy, fluoro) influence its reactivity in cross-coupling reactions?
Methodological Answer: Electron-withdrawing groups (e.g., Cl, F) lower the pKa of the boronic acid, enhancing its electrophilicity and reactivity in Suzuki couplings. The ethoxy group introduces steric hindrance, which may slow transmetallation but improve regioselectivity. Competitive protodeboronation can occur if harsh conditions (e.g., strong bases) are used. Optimize reaction pH (near 7–9) and use milder bases (e.g., K₂CO₃) to balance reactivity and stability .
Advanced Research Questions
Q. What experimental approaches are used to study the binding kinetics of this boronic acid with diol-containing biomolecules?
Methodological Answer: Stopped-flow fluorescence spectroscopy is ideal for measuring binding kinetics. Prepare a buffered aqueous solution (pH 7.4) of the boronic acid and rapidly mix it with a diol (e.g., fructose or glucose). Monitor fluorescence changes (if a fluorophore is attached) or use competitive assays with a fluorescent probe. The kon and koff values can be derived from pseudo-first-order kinetics, with fructose typically showing faster binding than glucose .
Q. How can NMR spectroscopy elucidate the electronic effects of substituents on the boronic acid group?
Methodological Answer: ¹¹B NMR is sensitive to the electronic environment of boron. At varying pH (e.g., 4–10), track chemical shifts to determine the equilibrium between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms. For example, electron-withdrawing substituents shift the ¹¹B peak downfield due to increased Lewis acidity. Correlate these shifts with pKa values using a linear regression model based on ¹H NMR hydroxyl proton shifts in DMSO-d₆ .
Q. What strategies improve the selectivity of this compound in glycoprotein detection systems?
Methodological Answer: Immobilize the boronic acid on a carboxymethyl dextran-coated surface (e.g., SPR chips) and screen buffer conditions. Use low-ionic-strength buffers (e.g., HEPES) to minimize nonspecific interactions. Introduce competing sugars (e.g., sorbitol) to displace weakly bound proteins. Validate selectivity using glycoproteins (e.g., RNase B) vs. non-glycosylated controls (e.g., RNase A) .
Q. How is this compound integrated into electrochemical sensors for real-time biomolecule monitoring?
Methodological Answer: Incorporate the boronic acid into a redox-active polymer matrix (e.g., poly-nordihydroguaiaretic acid) on a graphene foam electrode. The polymer acts as a molecular sieve, excluding interferents like albumin. Glucose binding displaces a redox-active indicator (e.g., ferrocene), generating a measurable current. Calibrate using chronoamperometry at physiologically relevant glucose concentrations (0–30 mM) .
Q. What in vitro models assess its potential as an anticancer agent?
Methodological Answer: Test cytotoxicity against glioblastoma cell lines (e.g., U87-MG) using MTT assays. Compare IC₅₀ values with structurally similar boronic acids to establish structure-activity relationships (SAR). Perform flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3) .
Properties
IUPAC Name |
(3-chloro-4-ethoxy-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(9(12)13)8(11)7(6)10/h3-4,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNGRABEOSVUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679922 | |
Record name | (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909122-50-5 | |
Record name | (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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